molecular formula C12H14O B11970632 3-Methyl-1-(4-methylphenyl)but-2-en-1-one CAS No. 14618-89-4

3-Methyl-1-(4-methylphenyl)but-2-en-1-one

Cat. No.: B11970632
CAS No.: 14618-89-4
M. Wt: 174.24 g/mol
InChI Key: KVYIMKSRKXZERS-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylphenyl)but-2-en-1-one is an organic compound with the molecular formula C12H14O. It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-(4-methylphenyl)but-2-en-1-one can be synthesized through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . Another method involves the reaction of 4-methylacetophenone with methyl vinyl ketone under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylphenyl)but-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: 4-Methylbenzoic acid or 4-methylacetophenone.

    Reduction: 3-Methyl-1-(4-methylphenyl)butan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-1-(4-methylphenyl)but-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylphenyl)but-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial in many biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(4-methylphenyl)but-2-en-1-one is unique due to its specific enone structure, which imparts distinct reactivity and properties compared to its analogs. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

14618-89-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)but-2-en-1-one

InChI

InChI=1S/C12H14O/c1-9(2)8-12(13)11-6-4-10(3)5-7-11/h4-8H,1-3H3

InChI Key

KVYIMKSRKXZERS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)C

Origin of Product

United States

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